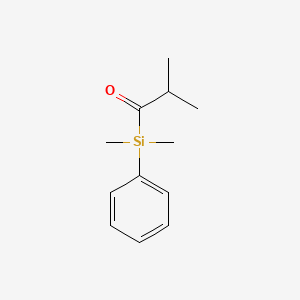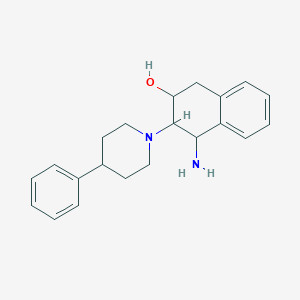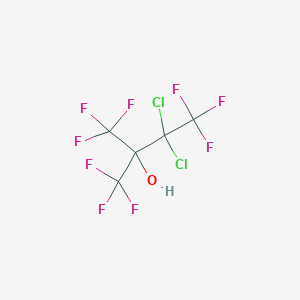
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol is a fluorinated organic compound with the molecular formula C5H2Cl2F9O. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. It is used in various industrial and research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol typically involves the fluorination of chlorinated butanol derivatives. One common method includes the reaction of 3,3-dichloro-1,1,1,4,4,4-hexafluorobutane with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired product with minimal impurities. The use of automated systems and real-time monitoring ensures the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of hexafluorobutanone or hexafluorobutanoic acid.
Reduction: Production of hexafluorobutanol or hexafluorobutane.
Substitution: Generation of various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to active sites or altering protein conformation. Its high electronegativity and steric hindrance contribute to its effectiveness in these roles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
- 1,1,1,4,4,4-Hexafluoro-2-butanol
- 3,3-Dichloro-1,1,1,4,4,4-hexafluorobutene
Uniqueness
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol stands out due to its trifluoromethyl group, which imparts additional stability and reactivity compared to similar compounds. This unique structure enhances its utility in various applications, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
137788-48-8 |
|---|---|
Formule moléculaire |
C5HCl2F9O |
Poids moléculaire |
318.95 g/mol |
Nom IUPAC |
3,3-dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol |
InChI |
InChI=1S/C5HCl2F9O/c6-2(7,5(14,15)16)1(17,3(8,9)10)4(11,12)13/h17H |
Clé InChI |
SSWWHKBNDZALKW-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


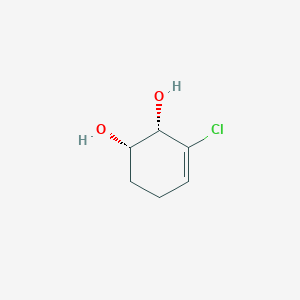
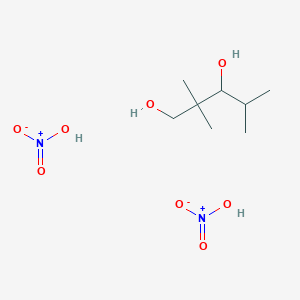
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
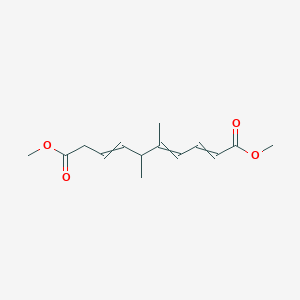
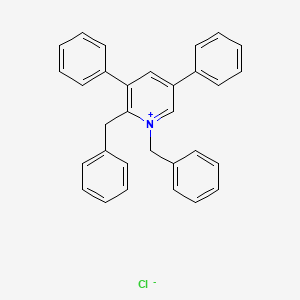
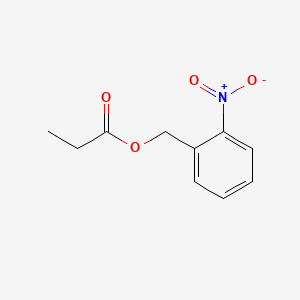
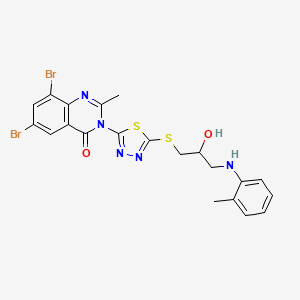
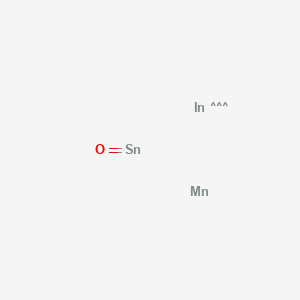
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
